4,4-Dimethyl-1-octadecyl-2-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is an organic compound with the molecular formula C23H46N2S It is a derivative of imidazolidine, characterized by the presence of a thione group (-C=S) and a long octadecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with octadecyl bromide under basic conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The octadecyl chain can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-1-octadecyl-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The long octadecyl chain allows for incorporation into lipid bilayers, affecting membrane properties and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-2-imidazolidinethione: Lacks the octadecyl chain, resulting in different solubility and reactivity.
1-Octadecyl-2-imidazolidinethione: Similar structure but without the dimethyl groups, affecting steric properties and reactivity.
4,4-Dimethyl-1-octadecyl-2-thiohydantoin: Contains a thiohydantoin ring instead of an imidazolidine ring, leading to different chemical behavior.
Uniqueness
4,4-Dimethyl-1-octadecyl-2-imidazolidinethione is unique due to its combination of a long hydrophobic chain and a reactive thione group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
63869-16-9 |
---|---|
Molecular Formula |
C23H46N2S |
Molecular Weight |
382.7 g/mol |
IUPAC Name |
4,4-dimethyl-1-octadecylimidazolidine-2-thione |
InChI |
InChI=1S/C23H46N2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23(2,3)24-22(25)26/h4-21H2,1-3H3,(H,24,26) |
InChI Key |
YPAYDYHGKCVDFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1CC(NC1=S)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.